molecular formula C13H11NO3S2 B2799475 (Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 265098-69-9

(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No. B2799475
CAS RN: 265098-69-9
M. Wt: 293.36
InChI Key: OCFYZNMIYZUIGB-YFHOEESVSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions involved, the reactants and conditions required, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound and the types of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the types of reactions it undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Antimicrobial Activity

A study by Frolov et al. (2017) synthesized a series of compounds related to "(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate" and investigated their antimicrobial properties. They found that certain compounds exhibited significant activity against Staphylococcus aureus, indicating potential for development as antimicrobial agents Frolov et al., 2017.

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) explored the aldose reductase inhibitory activity of derivatives of this compound, identifying potent inhibitors with potential for treating complications related to diabetes. This highlights the compound's relevance in medicinal chemistry, particularly in the context of diabetic complications Kučerová-Chlupáčová et al., 2020.

Fluorescence and Sensing Applications

Research by Li Rui-j (2013) focused on the synthesis of a derivative with selective fluorescence quenching effects towards Co2+, suggesting its utility as a chemical sensor. This indicates the compound's potential application in analytical chemistry, especially in metal ion detection Li Rui-j, 2013.

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and evaluated their anticancer and antiangiogenic properties in vivo, showing significant activity against mouse tumor models. This research suggests the therapeutic potential of these compounds in cancer treatment Chandrappa et al., 2010.

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound. This can include toxicity information, handling precautions, and disposal methods .

Biochemical Analysis

Biochemical Properties

This compound interacts with various enzymes, proteins, and other biomolecules. It is tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors

Cellular Effects

(Z)-methyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

methyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-17-11(15)8-14-12(16)10(19-13(14)18)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFYZNMIYZUIGB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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